molecular formula C11H9NO B8011528 5-Amino-naphthalene-2-carbaldehyde

5-Amino-naphthalene-2-carbaldehyde

Cat. No.: B8011528
M. Wt: 171.19 g/mol
InChI Key: ISRIMDGAOBQFEL-UHFFFAOYSA-N
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Description

5-Amino-naphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H9NO It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and an aldehyde group at the sixth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Amino-naphthalene-2-carbaldehyde can be synthesized through several methods. One common approach involves the Bucherer reaction, which converts hydroxynaphthalene derivatives to aminonaphthalene derivatives using ammonium salts and sulfurous acid . This reaction can be optimized using microwave irradiation to achieve high yields in a shorter time .

Industrial Production Methods: Industrial production of 1-aminonaphthalene-6-carboxaldehyde typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-naphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed:

    Oxidation: 1-Aminonaphthalene-6-carboxylic acid.

    Reduction: 1-Aminonaphthalene-6-methanol.

    Substitution: Various substituted amides and secondary amines.

Scientific Research Applications

5-Amino-naphthalene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-6-carboxaldehyde depends on its specific application. In biological systems, it may interact with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions, affecting their structure and function. The aldehyde group can form Schiff bases with amino groups in proteins, leading to potential biological activity .

Comparison with Similar Compounds

5-Amino-naphthalene-2-carbaldehyde can be compared with other aminonaphthalene derivatives, such as:

  • 1-Aminonaphthalene-4-carboxaldehyde
  • 1-Aminonaphthalene-5-carboxaldehyde
  • 1-Aminonaphthalene-7-carboxaldehyde

These compounds share similar structural features but differ in the position of the functional groups, which can influence their chemical reactivity and applications. The unique positioning of the amino and aldehyde groups in 1-aminonaphthalene-6-carboxaldehyde makes it particularly useful for specific synthetic and research purposes .

Properties

IUPAC Name

5-aminonaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-7H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRIMDGAOBQFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=O)C(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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